N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide
CAS No.:
Cat. No.: VC16749883
Molecular Formula: C14H15N3O3S
Molecular Weight: 305.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15N3O3S |
|---|---|
| Molecular Weight | 305.35 g/mol |
| IUPAC Name | N-[4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C14H15N3O3S/c1-10-7-8-15-14(9-10)17-21(19,20)13-5-3-12(4-6-13)16-11(2)18/h3-9H,1-2H3,(H,15,17)(H,16,18) |
| Standard InChI Key | CCOHDBGXSRDPOE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Introduction
N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide is a small organic molecule that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial activities. This article provides an in-depth exploration of the compound's structure, synthesis, properties, and potential applications.
Synthesis
The synthesis of N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide typically involves the following steps:
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Preparation of Sulfonamide Intermediate:
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React 4-methylpyridine with chlorosulfonic acid to introduce the sulfonamide group.
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Subsequent neutralization with ammonia or an amine yields the desired sulfamoyl derivative.
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Coupling with Phenylacetamide:
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The sulfamoyl intermediate is coupled with phenylacetamide using a condensation reaction facilitated by coupling agents like carbodiimides or acid chlorides.
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Purification:
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The product is purified through recrystallization or chromatography to achieve high purity.
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Applications and Biological Significance
Physical and Chemical Stability
| Property | Details |
|---|---|
| Solubility | Likely soluble in polar organic solvents like DMSO or methanol due to its polar functional groups. |
| Thermal Stability | Expected to decompose at high temperatures (>200°C). |
| pH Stability | Stable under neutral to slightly acidic conditions but may hydrolyze under strong alkaline conditions. |
Research Findings
While no direct studies on this compound were found in the provided results, related sulfonamide derivatives have demonstrated significant biological activities:
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